Methyl 5-bromo-2,4-dihydroxybenzoate

Übersicht

Beschreibung

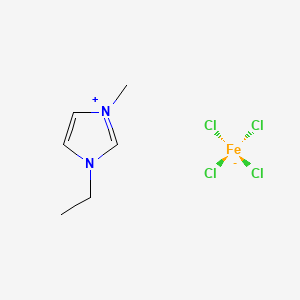

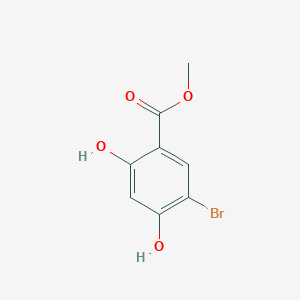

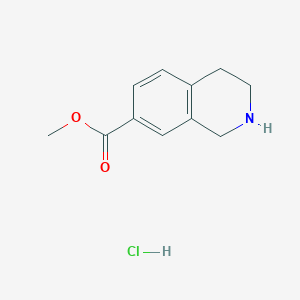

“Methyl 5-bromo-2,4-dihydroxybenzoate” is a chemical compound with the molecular formula C8H7BrO4 . It has an average mass of 247.043 Da and a monoisotopic mass of 245.952759 Da . It is also known by other names such as “5-Bromo-2,4-dihydroxybenzoic acid methyl ester” and "Benzoic acid, 5-bromo-2,4-dihydroxy-, methyl ester" .

Molecular Structure Analysis

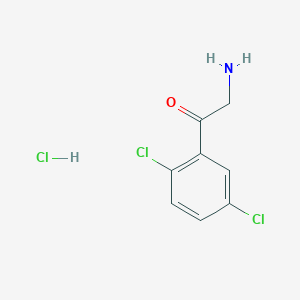

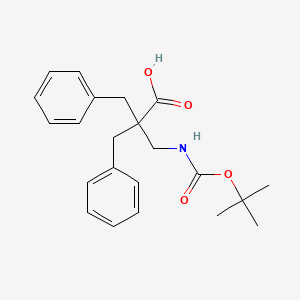

The molecular structure of “this compound” consists of a benzene ring substituted with bromine, two hydroxyl groups, and a methyl ester group . The exact positions of these substituents on the benzene ring can be inferred from the name of the compound.Physical and Chemical Properties Analysis

“this compound” has a density of 1.8±0.1 g/cm3, a boiling point of 384.1±22.0 °C at 760 mmHg, and a flash point of 186.1±22.3 °C . It has 4 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds . Its polar surface area is 67 Å2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Characterization

Methyl 5-bromo-2,4-dihydroxybenzoate has been utilized in the synthesis of various chemical compounds, showcasing its importance in chemical research. For instance, it serves as a precursor in the synthesis of aromatic constituents of calichemicin antibiotics, where its derivatives are synthesized from readily available compounds through a series of steps without requiring chromatographic separation (Laak & Scharf, 1989). Additionally, it is a key intermediate in the synthesis of anti-cancer drugs that inhibit thymidylate synthase, demonstrating its potential in pharmaceutical development (Sheng-li, 2004).

Natural Product Isolation and Biological Activity

This compound is also significant in the isolation of natural products and the study of their biological activities. Bromophenol derivatives isolated from the red alga Rhodomela confervoides, for example, have been studied for their potential in various applications. These derivatives, including some related to this compound, exhibit interesting properties, although they were found inactive against human cancer cell lines and microorganisms, highlighting the importance of natural product research in discovering new bioactive compounds (Zhao et al., 2004).

Photodynamic Therapy

In the realm of medical research, derivatives of this compound have been explored for their application in photodynamic therapy (PDT). For instance, new zinc phthalocyanine compounds with high singlet oxygen quantum yield, substituted with derivatives containing this compound, have been synthesized and characterized. These compounds exhibit properties useful for PDT, such as good fluorescence properties and high singlet oxygen quantum yield, indicating their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).

Antioxidant Activity

Further research into bromophenol derivatives from the marine red alga Rhodomela confervoides, related to this compound, has revealed significant antioxidant activity. These compounds have been shown to possess potent scavenging activity against DPPH and ABTS radicals, suggesting their potential application as natural antioxidants in food and pharmaceutical industries (Li, Li, Gloer, & Wang, 2012).

Safety and Hazards

“Methyl 5-bromo-2,4-dihydroxybenzoate” may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Wirkmechanismus

Target of Action

Similar compounds have been known to interact with various enzymes and receptors in the body, influencing biochemical pathways .

Mode of Action

Methyl 5-bromo-2,4-dihydroxybenzoate, like other benzoic acid derivatives, may undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.

Biochemical Pathways

It’s worth noting that benzoic acid derivatives can influence a variety of biochemical pathways, depending on their specific targets .

Pharmacokinetics

It is known that the compound has high gi absorption and is bbb permeant . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 2.24 , suggests that it may readily cross cell membranes, potentially affecting its bioavailability.

Result of Action

Similar compounds have been known to exert various biological effects, such as inhibiting melanogenesis .

Eigenschaften

IUPAC Name |

methyl 5-bromo-2,4-dihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO4/c1-13-8(12)4-2-5(9)7(11)3-6(4)10/h2-3,10-11H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZVFWDFRPKIOEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=C(C=C1O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10661005 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98437-43-5 | |

| Record name | Methyl 5-bromo-2,4-dihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10661005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 6-[4-(Diphenylamino)phenyl]coumarin-3-carboxylate](/img/structure/B1437216.png)